molecular formula C13H17N5O3S B2649472 N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide CAS No. 2034423-96-4

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide

Cat. No.: B2649472
CAS No.: 2034423-96-4
M. Wt: 323.37
InChI Key: FPDOMMCKCFQKNX-UHFFFAOYSA-N
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Description

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclopropyl group, a pyridazinone ring, a pyrazole ring, and a sulfonamide group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide typically involves multiple steps:

    Formation of the Pyridazinone Ring: The pyridazinone ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Cyclopropyl Group: The cyclopropyl group is introduced via cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.

    Synthesis of the Pyrazole Ring: The pyrazole ring is formed through condensation reactions involving hydrazines and 1,3-diketones.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl and pyrazole rings, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the pyridazinone ring using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, alcohols, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of similar structures in various chemical reactions.

Biology

Biologically, N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide is investigated for its potential as a bioactive molecule. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its structural features suggest it could act as an inhibitor of certain enzymes or receptors, making it a candidate for drug development.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism by which N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The pathways involved may include inhibition of enzyme activity or blocking receptor-ligand interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1H-pyrazole-4-sulfonamide: Lacks the methyl group on the pyrazole ring.

    N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1-methyl-1H-pyrazole-4-carboxamide: Has a carboxamide group instead of a sulfonamide group.

Uniqueness

The presence of the sulfonamide group in N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide distinguishes it from similar compounds, potentially offering unique reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development.

Properties

IUPAC Name

N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-1-methylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O3S/c1-17-9-11(8-14-17)22(20,21)15-6-7-18-13(19)5-4-12(16-18)10-2-3-10/h4-5,8-10,15H,2-3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPDOMMCKCFQKNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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